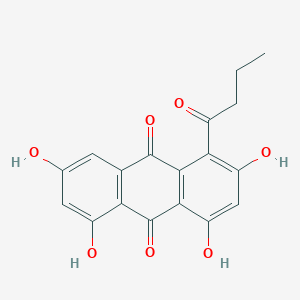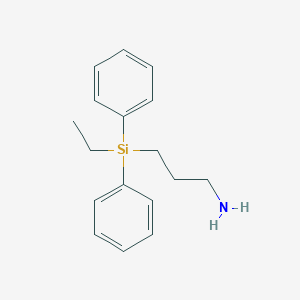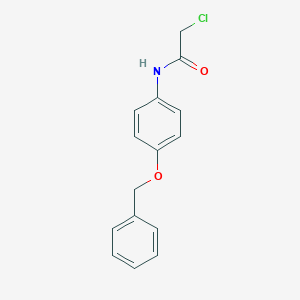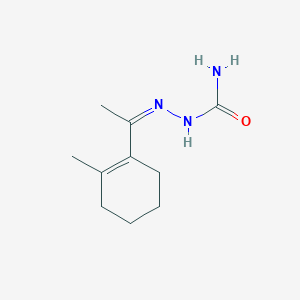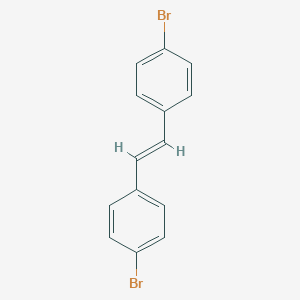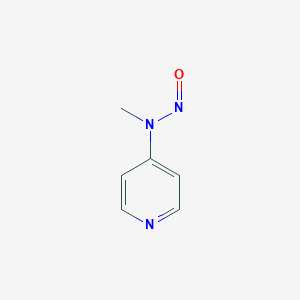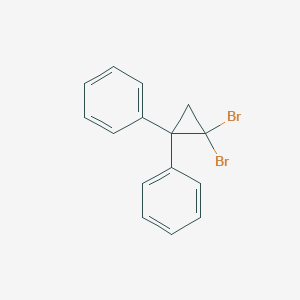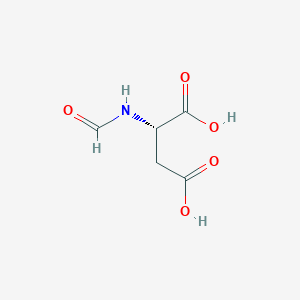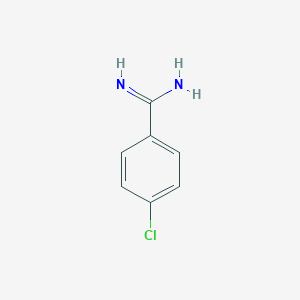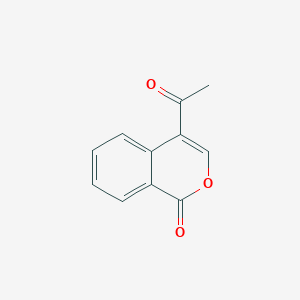
4-Acetylisocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylisocoumarin is a chemical compound that belongs to the coumarin family. It is a derivative of isocoumarin, which is a naturally occurring compound found in many plants. 4-Acetylisocoumarin has gained significant attention in recent years due to its potential application in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Acetylisocoumarin is not yet fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, scavenging of free radicals, and modulation of enzyme activity.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Acetylisocoumarin has various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and enhance the activity of antioxidant enzymes. It has also been shown to have a protective effect on the cardiovascular system and improve glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Acetylisocoumarin is its high purity and stability, which makes it ideal for use in lab experiments. However, its limited solubility in water can pose a challenge in some experiments. Additionally, its potential toxicity at high concentrations should be taken into consideration.
Direcciones Futuras
There are several future directions for the study of 4-Acetylisocoumarin. One potential area of research is the development of novel therapeutic agents based on its structure. Another area of interest is the investigation of its potential application in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 4-Acetylisocoumarin is a promising compound with potential application in scientific research. Its synthesis method is well-established, and it has been extensively studied for its therapeutic properties. Future research is needed to fully understand its mechanism of action and potential application in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-Acetylisocoumarin can be achieved through various methods. One of the most common methods is the reaction of isocoumarin with acetic anhydride in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
4-Acetylisocoumarin has been extensively studied for its potential application in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
Número CAS |
16385-16-3 |
|---|---|
Nombre del producto |
4-Acetylisocoumarin |
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
4-acetylisochromen-1-one |
InChI |
InChI=1S/C11H8O3/c1-7(12)10-6-14-11(13)9-5-3-2-4-8(9)10/h2-6H,1H3 |
Clave InChI |
CDKQBDUTSTYSQN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COC(=O)C2=CC=CC=C21 |
SMILES canónico |
CC(=O)C1=COC(=O)C2=CC=CC=C21 |
Otros números CAS |
16385-16-3 |
Sinónimos |
4-acetyl-isocoumarin 4-acetylisocoumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



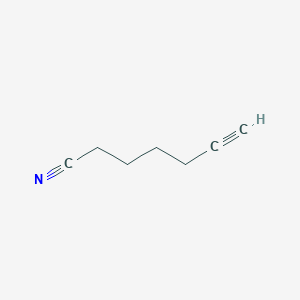
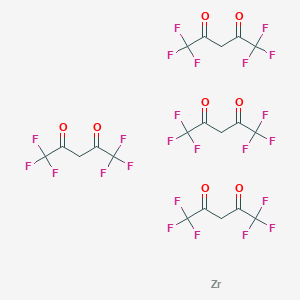
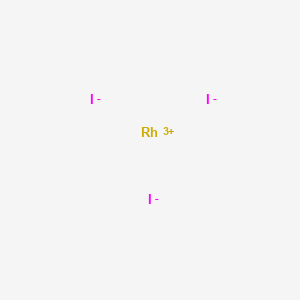
![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)
